Molecular Weight and Steric Bulk Differentiation vs. Non-Methyl Analog
The presence of a C4‑methyl substituent on the pyridine ring differentiates the target compound from the simpler tert‑butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1010114-48-3). This methyl group increases the molecular weight from 371.27 g/mol to approximately 385.3 g/mol [1]. The added steric demand adjacent to the bromine atom is expected to modulate the rate of oxidative addition in palladium-catalyzed transformations relative to the non‑methyl analog, providing a tunable reactivity window for sequential coupling strategies [2].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | ~385.3 g/mol (C₁₇H₂₅BrN₂O₃) |
| Comparator Or Baseline | tert-Butyl 4-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate: 371.27 g/mol (C₁₆H₂₃BrN₂O₃) |
| Quantified Difference | +14.0 g/mol (+3.8%) |
| Conditions | Calculated from molecular formula; CAS 2374758-11-7 vs. CAS 1010114-48-3 |
Why This Matters
In procurement for multi-step syntheses, the 3.8% higher molecular weight and altered steric profile ensure correct building-block identity, preventing downstream yield losses caused by accidental substitution with the des‑methyl variant.
- [1] Kuujia.com. Tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate. Key structural features and molecular formula C₁₇H₂₅BrN₂O₃. View Source
- [2] Kuujia.com. The bromo-substituted pyridine enables cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. View Source
